molecular formula C14H13FN4O2S B11196500 3-ethyl-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

3-ethyl-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B11196500
M. Wt: 320.34 g/mol
InChI Key: UWEBALGUIXKNBC-UHFFFAOYSA-N
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Description

3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a nitrogen-containing heterocyclic compound It belongs to the class of triazolopyridine sulfonamides, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the molar ratios of reactants. Purification techniques such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Mechanism of Action

The mechanism of action of 3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to its specific structural features, such as the presence of the ethyl group and the fluorophenyl moiety. These structural elements contribute to its distinct biological activities and make it a valuable compound for research and development .

Properties

Molecular Formula

C14H13FN4O2S

Molecular Weight

320.34 g/mol

IUPAC Name

3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

InChI

InChI=1S/C14H13FN4O2S/c1-2-13-16-17-14-8-7-12(9-19(13)14)22(20,21)18-11-5-3-10(15)4-6-11/h3-9,18H,2H2,1H3

InChI Key

UWEBALGUIXKNBC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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